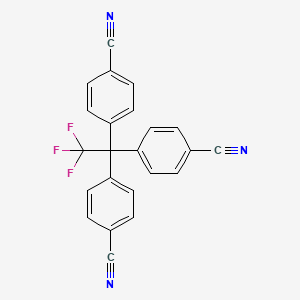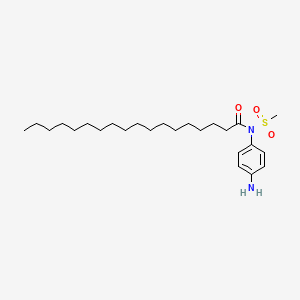![molecular formula C10H14O4 B14587949 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester CAS No. 61063-39-6](/img/structure/B14587949.png)
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dioxabicyclo[320]hept-3-ene-6-carboxylic acid, butyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester involves its reactivity towards various reagents. The bicyclic structure and the ester group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]hept-6-ene: A similar bicyclic compound with different functional groups.
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, 6-phenyl-: Another derivative with a phenyl group instead of a butyl ester.
Eigenschaften
CAS-Nummer |
61063-39-6 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
butyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-3-5-12-9(11)8-7-4-6-13-10(7)14-8/h4,6-8,10H,2-3,5H2,1H3 |
InChI-Schlüssel |
OVWNUABTKKXAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1C2C=COC2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


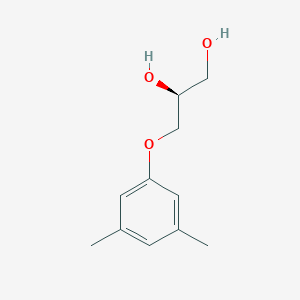
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
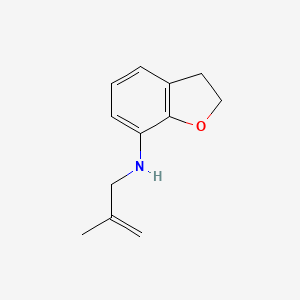
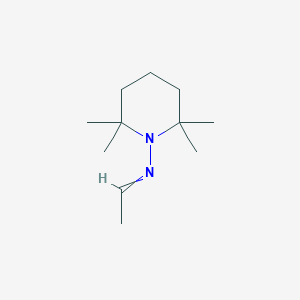
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
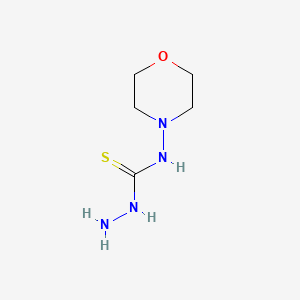
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
